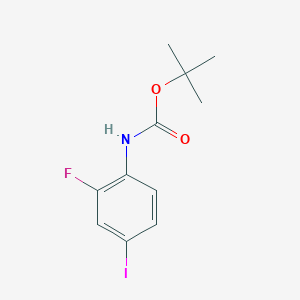

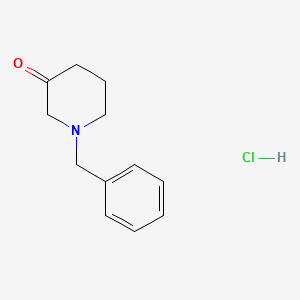

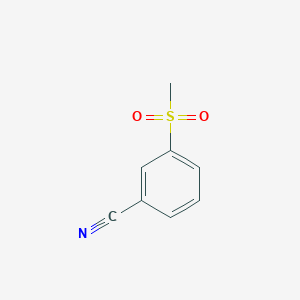

5-bromo-N-isobutylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-bromo-N-isobutylpyridin-2-amine is not directly mentioned in the provided papers; however, the papers discuss related brominated heterocyclic compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, 5-bromo-2-iodopyrimidine is used in palladium-catalyzed cross-coupling reactions, which suggests that brominated compounds can participate in such reactions to create a variety of substituted pyrimidine compounds .

Synthesis Analysis

The synthesis of brominated heterocycles is a topic of interest in the papers. For

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

5-bromo-N-isobutylpyridin-2-amine plays a role in the field of organic synthesis. For instance, it is used in amination reactions catalyzed by palladium complexes. Ji, Li, and Bunnelle (2003) demonstrated its use in the selective amination of polyhalopyridines, where 5-bromo-2-chloropyridine was aminated to yield 5-amino-2-chloropyridine with high chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Crystallography and Chemical Structure Analysis

Doulah et al. (2014) studied the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine, which is closely related to 5-bromo-N-isobutylpyridin-2-amine. They used X-ray crystallography to analyze the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, providing insights into the crystal structure of similar compounds (A. Doulah et al., 2014).

Synthesis of Pyridine-Based Derivatives

Ahmad et al. (2017) explored the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. They used 5-bromo-2-methylpyridin-3-amine, similar to 5-bromo-N-isobutylpyridin-2-amine, to create various pyridine derivatives, showcasing the compound's utility in synthesizing structurally diverse molecules (Gulraiz Ahmad et al., 2017).

Development of Heterocyclic Compounds

Bakavoli, Nikpour, and Rahimizadeh (2006) demonstrated the use of 4-amino-5-bromo-2-substituted-aminopyrimidines, derived from compounds like 5-bromo-N-isobutylpyridin-2-amine, in the synthesis of thiazolo[4,5-d] pyrimidine derivatives. This work is significant for the development of new heterocyclic compounds (M. Bakavoli, M. Nikpour, & M. Rahimizadeh, 2006).

Synthesis of Antitumor Compounds

Girgis, Hosni, and Barsoum (2006) used derivatives of 5-bromo-2-methylpyridin-3-amine in the synthesis of 2-substituted-4,6-diaryl-3-pyridinecarboxamides with potential antitumor properties. This highlights the compound's role in medicinal chemistry, particularly in the development of new cancer treatments (A. S. Girgis, H. Hosni, & F. Barsoum, 2006).

Propiedades

IUPAC Name |

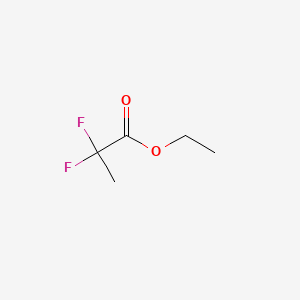

5-bromo-N-(2-methylpropyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-7(2)5-11-9-4-3-8(10)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBZRNWPFRFKMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395967 |

Source

|

| Record name | 5-bromo-N-(2-methylpropyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-isobutylpyridin-2-amine | |

CAS RN |

300394-89-2 |

Source

|

| Record name | 5-bromo-N-(2-methylpropyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

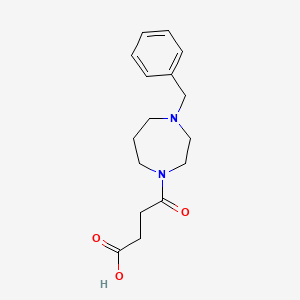

![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)

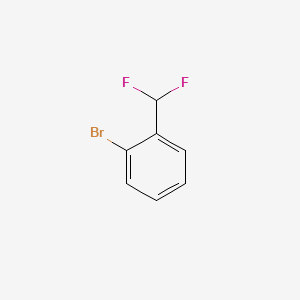

![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)